molecular formula C29H39N7O7 B12573114 L-Tyrosyl-D-asparaginylglycyl-L-phenylalanyl-L-valinamide CAS No. 189374-36-5

L-Tyrosyl-D-asparaginylglycyl-L-phenylalanyl-L-valinamide

Cat. No.: B12573114
CAS No.: 189374-36-5
M. Wt: 597.7 g/mol
InChI Key: YVDFUMWUHWIPJS-FUCAVZNHSA-N
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Description

L-Tyrosyl-D-asparaginylglycyl-L-phenylalanyl-L-valinamide is a synthetic peptide composed of five amino acids: L-tyrosine, D-asparagine, glycine, L-phenylalanine, and L-valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-asparaginylglycyl-L-phenylalanyl-L-valinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The initial amino acid (L-valine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (L-phenylalanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, D-asparagine, and L-tyrosine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-asparaginylglycyl-L-phenylalanyl-L-valinamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.

    Substitution: Amino acid side chains can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can yield dopaquinone derivatives, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Tyrosyl-D-asparaginylglycyl-L-phenylalanyl-L-valinamide has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.

    Materials Science: Explored for its ability to form self-assembling nanostructures and hydrogels.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-asparaginylglycyl-L-phenylalanyl-L-valinamide depends on its specific application. In pharmacological contexts, it may interact with cellular receptors or enzymes, modulating their activity. The peptide’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-asparaginylglycyl-L-phenylalanyl-L-valinamide: Similar structure but with L-asparagine instead of D-asparagine.

    L-Tyrosyl-D-asparaginylglycyl-L-phenylalanyl-L-leucinamide: Similar structure but with L-leucine instead of L-valine.

Uniqueness

L-Tyrosyl-D-asparaginylglycyl-L-phenylalanyl-L-valinamide is unique due to the presence of D-asparagine, which can confer different stereochemical properties and biological activities compared to its L-counterpart. This stereoisomerism can affect the peptide’s stability, binding affinity, and overall functionality.

Properties

CAS No.

189374-36-5

Molecular Formula

C29H39N7O7

Molecular Weight

597.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]butanediamide

InChI

InChI=1S/C29H39N7O7/c1-16(2)25(26(32)40)36-29(43)21(13-17-6-4-3-5-7-17)34-24(39)15-33-28(42)22(14-23(31)38)35-27(41)20(30)12-18-8-10-19(37)11-9-18/h3-11,16,20-22,25,37H,12-15,30H2,1-2H3,(H2,31,38)(H2,32,40)(H,33,42)(H,34,39)(H,35,41)(H,36,43)/t20-,21-,22+,25-/m0/s1

InChI Key

YVDFUMWUHWIPJS-FUCAVZNHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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